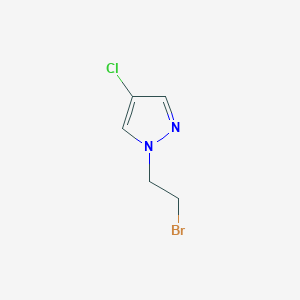
1-(4-bromo-3-methylphenyl)-1H-pyrrole
Descripción general
Descripción
1-(4-bromo-3-methylphenyl)-1H-pyrrole, also known as 4-Bromo-3-methylphenylpyrrole (BMMP), is an organobromine compound that has been studied extensively for its potential scientific and industrial applications. BMMP is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in a ring structure. This unique chemical structure makes BMMP a useful intermediate in the synthesis of various organic compounds, as well as an important building block for drug development and other applications.
Aplicaciones Científicas De Investigación
Inhibition of Glycolic Acid Oxidase
1H-pyrrole derivatives have been studied for their role as inhibitors of glycolic acid oxidase. These compounds, with lipophilic substituents, are found to be potent, competitive inhibitors of porcine liver glycolic acid oxidase in vitro. Studies suggest that methylation of the nitrogen or the hydroxy substituent significantly reduces their potency, highlighting the importance of acidic functions on the pyrrole nucleus for inhibitory activity (Rooney et al., 1983).
Luminescent Polymer Development
1H-pyrrole derivatives are used in the synthesis of highly luminescent polymers. Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence with high quantum yield and significant Stokes shift. These polymers are found to be soluble in common organic solvents and have potential applications in optoelectronics (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their role in inhibiting the corrosion of carbon steel in acidic mediums. These compounds act as effective corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these derivatives on the steel surface is mainly controlled by a chemisorption process (Zarrouk et al., 2015).
Catalytic Applications
1H-pyrrole derivatives are utilized in the development of catalysts for chemical reactions. For instance, bis(oxazolinyl)pyrrole has been synthesized and used to create highly active palladium catalysts for Suzuki-type C-C coupling reactions. These catalysts have demonstrated effectiveness in cross-coupling reactions involving phenylboronic acid and aryl bromides (Mazet & Gade, 2001).
Electrochemical and Photoluminescent Properties
Research on 1H-pyrrole derivatives also encompasses their electrochemical and photoluminescent properties. Studies on compounds such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole have shed light on their electronic and structural properties, revealing significant electron delocalization and reversible electrochemical behavior (Hildebrandt et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKNDOCCQBESLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277837 | |
| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-72-2 | |
| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-3-methylphenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)


